Home > Products > Building Blocks P4793 > Nilotinib hydrochloride
Nilotinib hydrochloride - 923288-95-3

Nilotinib hydrochloride

Catalog Number: EVT-506144
CAS Number: 923288-95-3
Molecular Formula: C28H23ClF3N7O
Molecular Weight: 566.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nilotinib hydrochloride is a potent and selective tyrosine kinase inhibitor (TKI) initially developed for the treatment of chronic myelogenous leukemia (CML). It is classified as a second-generation TKI, demonstrating improved efficacy against imatinib-resistant BCR-ABL mutations. [] Nilotinib hydrochloride acts as a competitive inhibitor, binding to the inactive conformation of the Abl kinase domain within the BCR-ABL fusion protein. [] This binding inhibits the protein's activity, preventing the proliferation of Philadelphia chromosome-positive (Ph+) CML cells. []

Overview

Nilotinib hydrochloride is a potent protein tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML). It specifically targets the Bcr-Abl fusion protein, which is responsible for the uncontrolled proliferation of leukemic cells. Nilotinib hydrochloride is characterized by its high specificity and efficacy against Bcr-Abl-expressing cells, making it an essential therapeutic agent in oncology.

Source

Nilotinib hydrochloride is derived from the chemical compound nilotinib, which was developed as a second-generation tyrosine kinase inhibitor. The synthesis of nilotinib and its hydrochloride salt has been extensively documented in various patents and research articles, highlighting different methods of preparation and purification.

Classification

Nilotinib hydrochloride falls under the category of anticancer agents, specifically classified as a protein tyrosine kinase inhibitor. It is also categorized as a small molecule drug.

Synthesis Analysis

Methods

The synthesis of nilotinib hydrochloride can be achieved through several methods, primarily involving multi-step chemical reactions. The most notable processes include:

  1. Chlorination and Condensation: Initial steps often involve the chlorination of 4-methyl-3-nitro benzoic acid to form 4-methyl-3-nitro benzoyl chloride, followed by condensation with various amines to yield nilotinib .
  2. Hydrochloride Formation: The conversion of nilotinib to its hydrochloride form typically involves reacting nilotinib base with concentrated hydrochloric acid in an appropriate solvent such as methanol or ethanol .

Technical Details

Molecular Structure Analysis

Structure

Nilotinib hydrochloride has a complex molecular structure characterized by multiple functional groups. Its chemical formula is C22H24ClF3N4OC_{22}H_{24}ClF_{3}N_{4}O. The structure includes:

  • A trifluoromethyl group.
  • An imidazole ring.
  • A guanidine moiety.

Data

The molecular weight of nilotinib hydrochloride is approximately 441.90 g/mol. The compound's melting point ranges from 235°C to 236°C, indicating its stability at elevated temperatures .

Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of nilotinib hydrochloride include:

  1. Formation of Nilotinib: The condensation reaction between 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one leads to the formation of nilotinib .
  2. Hydrochloride Salt Formation: This involves the reaction of nilotinib base with hydrochloric acid, resulting in the formation of stable crystalline forms such as nilotinib monohydrochloride .

Technical Details

The reactions are typically conducted under controlled conditions (temperature and pH) to optimize yield and purity. For instance, reactions may occur in solvents like n-butanol at temperatures ranging from 110°C to 115°C for optimal results .

Mechanism of Action

Process

Nilotinib exerts its pharmacological effects by selectively inhibiting the Bcr-Abl tyrosine kinase activity. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival in CML cells.

Data

Studies have shown that nilotinib effectively inhibits cell proliferation and induces apoptosis in Bcr-Abl-expressing cells, demonstrating significant antitumor activity . The mechanism involves blocking ATP binding to the kinase domain, thereby preventing phosphorylation of substrate proteins critical for cell cycle progression.

Physical and Chemical Properties Analysis

Physical Properties

Nilotinib hydrochloride appears as a white to off-white crystalline powder. It is soluble in water and organic solvents such as methanol and ethanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 235°C - 236°C.
  • Solubility: Soluble in polar solvents; limited solubility in non-polar solvents.
  • Stability: Stable under standard conditions but sensitive to moisture; thus, it is often stored in airtight containers .
Applications

Scientific Uses

Nilotinib hydrochloride is primarily used in clinical settings for treating chronic myelogenous leukemia. It has also been explored for potential applications against other malignancies expressing similar tyrosine kinases.

In research settings, nilotinib analogues are synthesized to evaluate their biological activities and improve therapeutic profiles against resistant CML strains. Recent studies have focused on developing new analogues that enhance efficacy while minimizing side effects associated with traditional therapies .

Synthesis and Molecular Design of Nilotinib Hydrochloride

Rational Drug Design Strategies Targeting BCR-ABL Kinase

Nilotinib hydrochloride emerged from structure-based drug design principles targeting the BCR-ABL tyrosine kinase, an oncogenic driver of chronic myeloid leukemia (CML). The molecular scaffold was engineered to inhibit both wild-type BCR-ABL and imatinib-resistant mutants by exploiting structural vulnerabilities in the kinase domain. Researchers utilized de-wetting energy analysis—a computational technique measuring hydration tightness differences between ABL and KIT kinase domains—to identify optimal binding regions for inhibitor engagement [3]. This approach enabled precise sculpting of nilotinib’s structure to maximize ABL affinity while minimizing off-target interactions. The design specifically addressed the "gatekeeper" T315I mutation, a major resistance mechanism in CML, by incorporating steric and electronic features that disrupt mutant kinase ATP binding while preserving wild-type inhibition [6] [10]. The strategy exemplifies rational reengineering of kinase inhibitors where molecular modifications are guided by crystallographic and thermodynamic data to overcome clinical resistance barriers.

Table 1: Key Design Objectives for Nilotinib

Design ObjectiveStructural ImplementationBiological Outcome
Overcome imatinib resistanceTrifluoromethyl group & optimized hinge binding20-30× increased potency vs BCR-ABL [5]
Target T315I mutationSteric shielding of binding pocketEnhanced mutant kinase inhibition [6]
Improve pharmacokineticsReduced basicity of piperazine ringLower pKa for enhanced cellular uptake [5]

Structural Modifications from Imatinib to Enhance Binding Affinity

Nilotinib’s chemical structure (C₂₈H₂₂F₃N₇O·HCl) represents a strategic optimization of imatinib’s scaffold, featuring three critical modifications that significantly enhance BCR-ABL binding:

  • Trifluoromethyl Extension: Introduction of a 3-trifluoromethyl group on the central phenyl ring creates additional hydrophobic contacts with the ABL kinase domain, particularly with Ile293 and Leu298 residues. This modification fills a hydrophobic pocket inaccessible to imatinib, contributing to a 10-fold increase in binding affinity [5] [9].
  • Imidazole Replacement: Substitution of imatinib’s piperazine tail with a 4-methylimidazole moiety reduces conformational flexibility while introducing hydrogen bonding potential with Glu286. This change minimizes entropic penalty upon binding and enhances kinase selectivity [3] [5].
  • Backbone Modifications: The amide linker inversion between the pyrimidine and benzamide groups optimizes hydrogen-bonding geometry with the kinase hinge region (residues Met318 and Glu316). This reorientation yields stronger van der Waals contacts and improved binding energy (-9.8 kcal/mol vs imatinib’s -7.3 kcal/mol) [5].

Table 2: Structural Comparison of Imatinib vs Nilotinib

Structural FeatureImatinibNilotinibImpact on Binding
Central phenyl substituent-H-CF₃+3 hydrophobic interactions; ΔG ↓ 2.5 kcal/mol
Terminal groupN-methylpiperazineN-methylimidazoleTighter hinge region fit; reduced flexibility
Amide orientationC=O facing pyridineC=O facing trifluoromethylphenylOptimal H-bond with Thr315 backbone NH

These modifications collectively enabled nilotinib to bind the ABL kinase domain with higher occupancy in the DFG-out (inactive) conformation, where the phenyl group of Phe401 rotates to create a deep allosteric pocket accommodating the trifluoromethylphenyl group [3] [8].

Optimization of Pharmacophore Elements for Kinase Selectivity

Nilotinib’s selectivity profile was refined through systematic pharmacophore optimization targeting three key regions of the kinase inhibitor binding site:

  • Adenine Binding Region: The 4-methyl-3-(pyridin-3-yl)pyrimidin-2-amine core mimics ATP’s adenine interactions, forming critical hydrogen bonds with hinge region residues Met318 (backbone NH) and Glu316 (side chain) [4] [7]. The methyl group at the 4-position of the pyrimidine ring sterically blocks undesirable interactions with SRC family kinases.
  • Hydrophobic Pocket Binders: The trifluoromethylphenyl and methylimidazole groups create a complementary surface to ABL’s hydrophobic regions II and III, with the trifluoromethyl group’s electron-withdrawing properties enhancing π-stacking with Phe401 in the DFG-out conformation [8].
  • Solvent-Exposed Region: The N-methylimidazole terminus projects toward solvent interfaces, where its reduced basicity (compared to imatinib’s piperazine) decreases off-target binding to cation transporters like OCT-1, minimizing cardiotoxic potential [3].

Recent "OH-implant" strategies have demonstrated that introducing hydroxyl groups into nilotinib analogues (e.g., B1 derivative) can further optimize solubility and kinase selectivity by creating new hydrogen-bonding "hot spots" [6]. Computational pharmacophore models confirm that nilotinib’s binding energy distribution correlates with conserved serine/threonine kinase motifs, explaining its 150-fold selectivity for ABL over SRC kinases compared to imatinib’s 30-fold selectivity [4] [7].

Crystallographic Studies of Nilotinib-Kinase Interactions

Synchrotron X-ray powder diffraction analysis (space group P1, #1) reveals nilotinib’s molecular conformation in complex with ABL kinase:

  • Unit Cell Parameters: a = 4.518 Å, b = 10.638 Å, c = 13.704 Å, α = 68.86°, β = 82.15°, γ = 84.20°, V = 607.62 ų, Z = 1 [8]
  • Hydrogen-Bond Network: Nilotinib forms two strong hydrogen bonds between:
  • The pyrimidine N1 and the kinase hinge residue Met318 backbone NH (2.89 Å)
  • The amide carbonyl and Thr315 side chain hydroxyl (2.76 Å) [3] [8]
  • Hydrophobic Clustering: The trifluoromethyl group engages in orthogonal dipole interactions with Leu298 and Ile293, while the central phenyl ring participates in edge-to-face stacking with Phe401 from the DFG motif [8].

Crystallographic studies of the nilotinib-ABL complex (PDB: 3CS9) confirm the DFG-out conformation stabilizes a type II inhibitory mode where nilotinib’s molecular planarity allows deeper penetration into the ATP-binding cleft compared to imatinib. The 3-trifluoromethyl group occupies a hydrophobic subpocket vacated by Phe401 rotation, explaining nilotinib’s superior inhibition of imatinib-resistant mutants except T315I [3]. The crystal packing features infinite chains along the [111] direction stabilized by N-H···N hydrogen bonds (graph set C₁₁(13)), with additional stabilization from weak C-H···O interactions between the amide carbonyl and adjacent molecule’s pyridine ring [8].

Table 3: Key Crystallographic Features of Nilotinib-Kinase Binding

ParameterValueFunctional Significance
H-bond distances2.76–2.89 ÅOptimal geometry for kinase hinge binding
Dihedral angle (pyrimidine-phenyl)37.2°Balances planarity and solvent exposure
DFG motif displacementPhe401 rotation > 12ÅCreates deep allosteric pocket for -CF₃
Hydrophobic contact area184 Ų vs imatinib’s 152 ŲEnhanced binding energy & residence time

Compound Names Mentioned:

  • Nilotinib hydrochloride
  • Imatinib
  • WBZ_4
  • B1 derivative
  • PPY-A

Properties

CAS Number

923288-95-3

Product Name

Nilotinib hydrochloride

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride

Molecular Formula

C28H23ClF3N7O

Molecular Weight

566.0 g/mol

InChI

InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H

InChI Key

VTGGYCCJUPYZSX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.